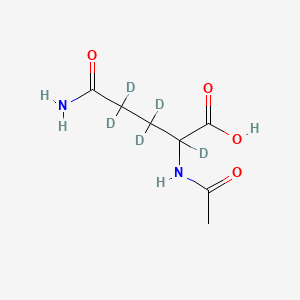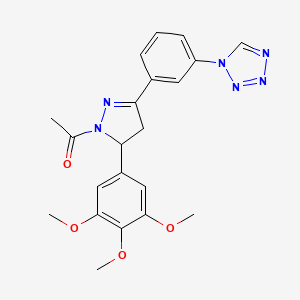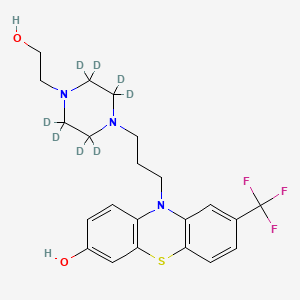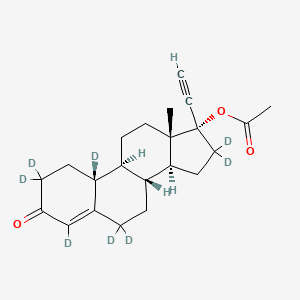
Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 is a deuterium-labeled derivative of Nalpha-Acetyl-DL-glutamine. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research as an isotopic tracer for quantitation during drug development processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 involves the incorporation of deuterium atoms into the Nalpha-Acetyl-DL-glutamine molecule. This can be achieved through various deuteration techniques, which typically involve the use of deuterated reagents and solvents under controlled reaction conditions .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis using deuterated starting materials and reagents, followed by purification and quality control to ensure the desired isotopic enrichment and chemical purity .
化学反応の分析
Types of Reactions
Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding oxo derivatives, while reduction may produce deuterated amines .
科学的研究の応用
Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 is widely used in scientific research, including:
Chemistry: As an isotopic tracer for studying reaction mechanisms and kinetics.
Biology: For labeling biomolecules to track metabolic pathways.
Medicine: In drug development to study pharmacokinetics and metabolism.
Industry: For quality control and standardization in analytical chemistry
作用機序
The mechanism of action of Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 involves its incorporation into biological molecules, where the deuterium atoms can influence the metabolic and pharmacokinetic properties. Deuterium substitution can slow down metabolic reactions, leading to prolonged drug action and reduced toxicity .
類似化合物との比較
Similar Compounds
Nalpha-Acetyl-DL-glutamine: The non-deuterated form of the compound.
Deuterated amino acids: Other amino acids labeled with deuterium, such as deuterated alanine and deuterated leucine.
Uniqueness
Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 is unique due to its specific deuterium labeling pattern, which provides distinct advantages in studying metabolic pathways and drug development. The incorporation of deuterium atoms can significantly alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .
特性
分子式 |
C7H12N2O4 |
|---|---|
分子量 |
193.21 g/mol |
IUPAC名 |
2-acetamido-5-amino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid |
InChI |
InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)/i2D2,3D2,5D |
InChIキー |
KSMRODHGGIIXDV-WHVBSWTDSA-N |
異性体SMILES |
[2H]C([2H])(C(=O)N)C([2H])([2H])C([2H])(C(=O)O)NC(=O)C |
正規SMILES |
CC(=O)NC(CCC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B15142483.png)
![5-[[4-Chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol](/img/structure/B15142488.png)





